6-Tert-butyl-3-chloro-2-methylaniline
Description
6-Tert-butyl-3-chloro-2-methylaniline is a substituted aniline derivative featuring a tert-butyl group at position 6, a chlorine atom at position 3, and a methyl group at position 2 on the aromatic ring. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 197.71 g/mol (calculated based on structural analogs). The tert-butyl group imparts steric bulk and lipophilicity, while the chlorine and methyl substituents influence electronic properties.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.7g/mol |
IUPAC Name |
6-tert-butyl-3-chloro-2-methylaniline |
InChI |
InChI=1S/C11H16ClN/c1-7-9(12)6-5-8(10(7)13)11(2,3)4/h5-6H,13H2,1-4H3 |
InChI Key |
OWDDGCUTBOBJQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1N)C(C)(C)C)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(C)(C)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of 6-Tert-butyl-3-chloro-2-methylaniline with key analogs is summarized below:
Key Observations:
- Molecular Weight : The tert-butyl group significantly increases molecular weight compared to simpler analogs like 2-Chloro-6-methylaniline.
- Electronic Effects : Chlorine (electron-withdrawing) and methyl (electron-donating) substituents create a push-pull electronic environment, influencing reactivity in electrophilic substitution reactions.
Reactivity and Stability
- Steric Effects: The tert-butyl group at position 6 in the target compound may hinder reactions at adjacent positions, unlike 2-tert-Butyl-6-methylaniline , where the tert-butyl is closer to the amino group.
- Basicity: The nitro group in 2-Chloro-4-tert-butyl-6-nitroaniline reduces basicity of the amino group, whereas the target compound retains higher basicity due to the absence of strong electron-withdrawing groups.
- Synthetic Utility : The chlorine atom in 6-Tert-butyl-3-chloro-2-methylaniline could facilitate further functionalization (e.g., cross-coupling reactions), similar to 2-Chloro-6-methylaniline .
Computational Insights
- HOMO-LUMO Gaps : Indicative of kinetic stability.
- Electron Density Distribution : Influences regioselectivity in reactions.
- Thermochemical Data : Atomization energies and reaction enthalpies for stability comparisons.
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